molecular formula C20H22ClNO B5084836 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride

9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride

Cat. No. B5084836
M. Wt: 327.8 g/mol
InChI Key: HRIRJCZRDOKUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as DFHO, is a fluorescent molecule that has been widely used in scientific research. DFHO has unique optical properties that make it an excellent probe for studying biological systems.

Mechanism of Action

9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride works by binding to specific molecules or structures in biological systems and emitting light when excited by a specific wavelength of light. The emission wavelength of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be tuned by changing the excitation wavelength, making it a versatile probe for studying different biological systems.
Biochemical and Physiological Effects:
9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been shown to have minimal biochemical and physiological effects on biological systems. It does not interfere with the normal functioning of cells or tissues and has low toxicity. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been used in live cell imaging and in vivo imaging studies without causing any adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in lab experiments include its high sensitivity, versatility, and ease of use. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be used in a wide range of biological systems and can be easily incorporated into experimental protocols. However, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has some limitations, including its relatively short half-life, which limits its use in long-term experiments. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride is also sensitive to environmental factors such as pH and temperature, which may affect its fluorescence properties.

Future Directions

There are many future directions for the use of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One direction is the development of new derivatives of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride with improved properties, such as longer half-life and increased sensitivity. Another direction is the use of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride in combination with other probes or techniques, such as super-resolution microscopy, to study complex biological systems. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can also be used in drug discovery and development, as it can be used to screen for compounds that interact with specific biological targets. Overall, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has enormous potential for advancing our understanding of biological systems and for developing new therapies and treatments for a wide range of diseases.

Synthesis Methods

9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride can be synthesized using a multistep synthesis method. The first step involves the reaction of 9-fluorenol with propargyl bromide to form 9-(prop-2-yn-1-yloxy) fluorene. This intermediate is then reacted with diethylamine to form the final product, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride. The synthesis method has been optimized to achieve high yields and purity of 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride.

Scientific Research Applications

9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been widely used in scientific research as a fluorescent probe for studying biological systems. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been used to study the structure and function of nucleic acids, such as DNA and RNA. In addition, 9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride has been used to study the behavior of cells and tissues in vivo and in vitro.

properties

IUPAC Name

9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIRJCZRDOKUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943418
Record name 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-[3-(9-hydroxyfluoren-9-yl)prop-2-ynyl]azanium chloride

CAS RN

2110-38-5
Record name 9-[3-(Diethylamino)prop-1-yn-1-yl]-9H-fluoren-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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